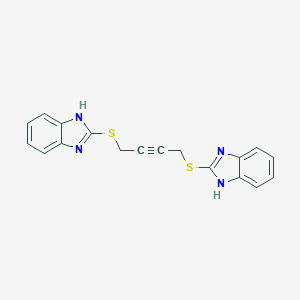
Benzimidazole, 2,2'-(2-butynylenedithio)DI-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2,2'-(2-butynylenedithio)DI- is a heterocyclic compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a derivative of benzimidazole, which is a class of organic compounds that have a wide range of biological activities. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Benzimidazole, 2,2'-(2-butynylenedithio)DI- is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with cellular proteins and enzymes. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been found to inhibit the activity of various enzymes, including tyrosine kinase and DNA topoisomerase. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has several biochemical and physiological effects. It has been found to have anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been found to have anti-microbial properties and has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has several advantages and limitations for lab experiments. One advantage is its high yield and purity when synthesized using the palladium-catalyzed reaction. Another advantage is its unique electronic properties, which make it a potential candidate for use in organic electronics. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Benzimidazole, 2,2'-(2-butynylenedithio)DI-. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine its potential as a therapeutic agent for cancer, inflammation, and microbial infections.
Métodos De Síntesis
Benzimidazole, 2,2'-(2-butynylenedithio)DI- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with 1,4-dibromo-2-butene in the presence of a palladium catalyst. The reaction yields Benzimidazole, 2,2'-(2-butynylenedithio)DI- with a high yield and purity. Other methods include the reaction of 2-aminobenzimidazole with 1,4-dibromo-2-butyne or the reaction of 2-aminobenzimidazole with 1,4-dichloro-2-butene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have several biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has also been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propiedades
Número CAS |
73688-71-8 |
|---|---|
Nombre del producto |
Benzimidazole, 2,2'-(2-butynylenedithio)DI- |
Fórmula molecular |
C18H14N4S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-ylsulfanyl)but-2-ynylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H14N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,11-12H2,(H,19,20)(H,21,22) |
Clave InChI |
KSIZODDQGJAOTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC#CCSC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC#CCSC3=NC4=CC=CC=C4N3 |
Otros números CAS |
73688-71-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
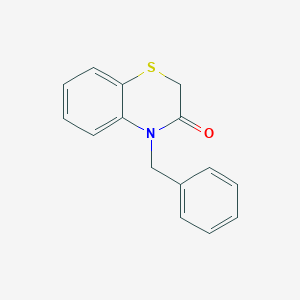
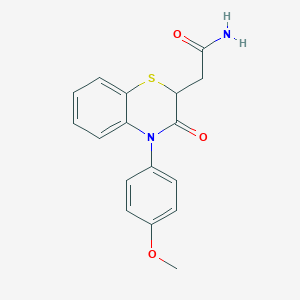
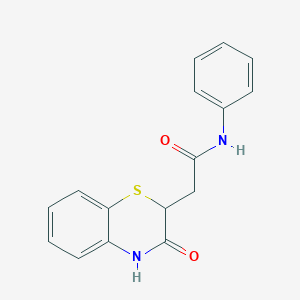
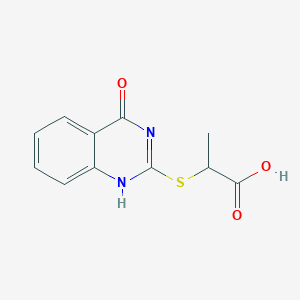
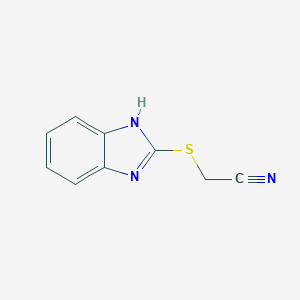
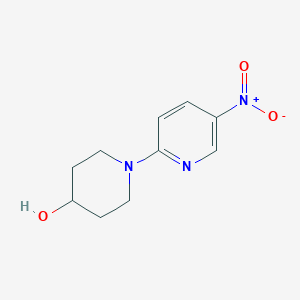

![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)



![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)